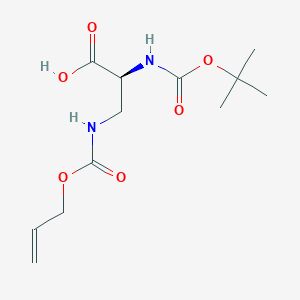

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

Vue d'ensemble

Description

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The allyloxycarbonyl (Alloc) group can be introduced using allyl chloroformate under similar conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) and removal of the Alloc group using palladium catalysts.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the protected amine groups are involved.

Common Reagents and Conditions

Deprotection: TFA for Boc removal, and palladium catalysts for Alloc removal.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions are the deprotected amino acids or substituted derivatives, depending on the specific reaction conditions used .

Applications De Recherche Scientifique

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: Potential use in drug development and delivery systems.

Industry: Used in the production of fine chemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid involves the protection and deprotection of amine groups. The Boc and Alloc groups protect the amine functionalities during synthetic transformations, preventing unwanted side reactions. The deprotection step releases the free amine, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Similar in having a Boc protecting group.

N-Allyloxycarbonyl-L-alanine: Similar in having an Alloc protecting group.

Uniqueness

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique in that it contains both Boc and Alloc protecting groups, allowing for selective deprotection and functionalization. This dual protection strategy provides greater flexibility in synthetic applications compared to compounds with only one type of protecting group .

Activité Biologique

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as O-allyl-N-(tert-butoxycarbonyl)serine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an allyloxy group, a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and a propanoic acid backbone. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further study in pharmacology.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Allyloxycarbonyl Group : The initial step involves protecting the amino group with an allyloxycarbonyl moiety.

- Boc Protection : Following this, the amino group is further protected using a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.

- Final Assembly : The final product is assembled through coupling reactions that form the desired α-amino acid structure.

This multi-step synthetic approach allows for the selective introduction of functional groups necessary for biological activity.

The biological activity of this compound can be attributed to its structural features that mimic natural amino acids. This mimicry allows it to interact with various biological receptors and enzymes.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of β-hydroxy-α-amino acids exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .

- Immunosuppressive Properties : Similar compounds have been explored for their immunosuppressive effects, which are crucial in transplant medicine. Research has indicated that certain β-hydroxy-α-amino acids can modulate immune responses, potentially making them useful in preventing organ rejection .

- Neuroprotective Effects : Investigations into related compounds have revealed neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. These effects are often mediated through pathways involving inflammation and oxidative stress .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various β-hydroxy-α-amino acids found that compounds similar to this compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4 | S. aureus |

| Compound B | 8 | S. pneumoniae |

| (S)-3... | 6 | S. aureus |

Study 2: Immunosuppressive Activity

Another investigation focused on the immunosuppressive effects of structurally analogous compounds in a mouse model of organ transplantation. The results demonstrated that these compounds reduced lymphocyte proliferation significantly compared to controls.

| Treatment Group | Lymphocyte Proliferation (% Control) |

|---|---|

| Control | 100 |

| Compound C | 60 |

| (S)-3... | 55 |

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPOSBLDRPESJX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420698 | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161561-83-7 | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.